molecular formula C11H15N3O B3039343 1-(4-Aminophenyl)-4-formylpiperazine CAS No. 1017794-34-1

1-(4-Aminophenyl)-4-formylpiperazine

Cat. No.: B3039343
CAS No.: 1017794-34-1
M. Wt: 205.26 g/mol
InChI Key: JVOBBVGYFCRAKG-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-4-formylpiperazine is a piperazine derivative featuring a 4-aminophenyl group at position 1 and a formyl group at position 2. The formyl group in this compound introduces unique electronic and steric properties, distinguishing it from other piperazine analogs.

Properties

IUPAC Name

4-(4-aminophenyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-10-1-3-11(4-2-10)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOBBVGYFCRAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-4-formylpiperazine can be synthesized through several methods. One common approach involves the reaction of 4-aminophenylpiperazine with formylating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formylation process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-4-formylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various electrophiles in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

Based on the search results, here's what is known about the applications of 1-(4-Aminophenyl)-4-formylpiperazine:

While the provided search results do not offer comprehensive details specifically on the applications of "this compound," they do provide information on related compounds and contexts that can help infer potential applications and research directions.

1. Potential Role as an Intermediate

  • 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine, which has a similar structure, is an essential intermediate compound for synthesizing posaconazole .

2. Use in Synthesizing Other Compounds

  • N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is a compound synthesized using a similar aminophenyl compound .

3. Research into Antimicrobial Activity

  • Aminophenyl chalcones have been studied for their potential to enhance antibiotic activity, indicating a broader interest in aminophenyl compounds in combating bacterial resistance .

4. Piperazine Derivatives in Research

  • The search results mention various piperazine derivatives, highlighting their importance as raw materials and intermediates in chemical synthesis .

5. Azetidine Derivatives in Drug Design

  • 1-cyclopropylazetidine-2-carboxylic acid is being explored as a pharmacophore in drug design, with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-4-formylpiperazine involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of piperazine derivatives are heavily influenced by substituents on the aromatic rings. Below is a comparison of key analogs:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Activity/Applications
1-(4-Aminophenyl)-4-formylpiperazine (Target) R1: 4-aminophenyl, R2: formyl 220.25 (calculated) Not reported Formyl, primary amine Hypothesized tyrosinase inhibition
1-(4-Aminophenyl)-4-phenylpiperazine R1: 4-aminophenyl, R2: phenyl 253.3 146–149 Phenyl, primary amine Synthetic intermediate
1-(4-Hydroxyphenyl)-4-(4-aminophenyl)piperazine R1: 4-hydroxyphenyl, R2: 4-aminophenyl 269.34 Not reported Hydroxyl, primary amine Antifungal drug intermediate
1-Acetyl-4-(4-hydroxyphenyl)piperazine R1: acetyl, R2: 4-hydroxyphenyl 220.27 180–185 Acetyl, hydroxyl Biochemical research applications
1-(4-Methoxyphenyl)-4-(4-aminophenyl)piperazine R1: 4-methoxyphenyl, R2: 4-aminophenyl 269.34 Not reported Methoxy, primary amine Monoamine reuptake inhibition

Key Observations :

  • Formyl vs.
  • Hydroxyl vs. Formyl : The hydroxyl group in facilitates hydrogen bonding, whereas the formyl group may act as a Michael acceptor, influencing redox activity .
  • Acetyl vs. Formyl : The acetyl group in is less reactive than formyl, suggesting differences in metabolic stability and target selectivity.

Enzymatic Activity and Inhibition Profiles

Piperazine derivatives with 4-aminophenyl substituents exhibit varied effects on enzymes like tyrosinase:

  • Competitive Inhibition: Compound 12 (N'-(1-(4-aminophenyl)ethylidene)-5-formyl-2-methylfuran-3-carbohydrazide) shows competitive tyrosinase inhibition (Vmax = 0.33, Km = 8.24) due to its formyl group binding to the enzyme's active site .
  • Uncompetitive Inhibition : Analogs like compound 16 (Vmax = 0.0667, Km = 0.763) exhibit uncompetitive inhibition, suggesting alternative binding mechanisms .
  • Activators : Compounds 18 and 26 (lacking formyl groups) activate tyrosinase, highlighting the critical role of substituents in modulating enzyme activity .

The target compound’s formyl group likely positions it as a competitive inhibitor, similar to compound 12, but with distinct kinetics due to differences in aromatic substitution .

Supramolecular Interactions and Crystal Packing

Substituents dictate intermolecular interactions:

  • Hydrogen Bonding : Compounds with hydroxyl or amine groups (e.g., ) form extensive H-bond networks, enhancing crystallinity.
  • Aromatic Stacking : Phenyl or benzoyl groups (e.g., ) promote π-π interactions, affecting solubility and bioavailability.
  • Disorder in Halogenated Analogs : Bromo or chloro substituents (e.g., ) introduce crystal lattice disorder, complicating structural analysis.

The formyl group in the target compound may engage in weak C–H⋯O hydrogen bonds, influencing its solid-state packing and solubility .

Biological Activity

1-(4-Aminophenyl)-4-formylpiperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula: C11H14N4O
  • Molecular Weight: 218.25 g/mol

The compound features a piperazine ring substituted with a formyl group and an amino group on the para position of the phenyl ring, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the piperazine moiety enhances its binding affinity to certain biological targets, potentially modulating cellular signaling pathways.

Key Mechanisms:

  • Receptor Modulation: The compound may act as an antagonist or agonist at specific receptors, influencing physiological responses.
  • Enzyme Inhibition: It could inhibit enzymes involved in critical biochemical pathways, affecting cellular metabolism and proliferation.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inhibiting cell proliferation in cancer cell lines such as PC3 and HeLa. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against these cell lines .
  • Anti-inflammatory Effects: The compound may modulate inflammatory responses through its interaction with chemokine receptors, potentially reducing inflammation in autoimmune diseases .
  • Neuroprotective Properties: Some studies have suggested potential neuroprotective effects, possibly through the inhibition of apoptosis in neuronal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

  • Substituent Effects: The presence and position of functional groups on the piperazine ring significantly affect potency. For example, variations in the amino substituents can enhance or diminish biological activity .
  • Ring Modifications: Replacing the piperazine ring with other cyclic structures like morpholine or pyrrolidine often results in decreased activity, highlighting the importance of the piperazine moiety .

Case Studies

Several studies have investigated the biological activity of this compound or related derivatives:

  • Anticancer Studies:
    • A study demonstrated that derivatives with a similar piperazine structure exhibited potent cytotoxic effects against various cancer cell lines, with IC50 values ranging from 0.5 to 10 µM .
    • Another investigation focused on telomerase inhibition, revealing that certain derivatives could effectively reduce telomerase activity in cancer cells, leading to decreased cell viability .
  • Inflammatory Disease Models:
    • Research involving animal models indicated that compounds related to this compound could alleviate symptoms of inflammatory diseases by modulating cytokine levels and immune responses .

Q & A

Q. What are the established synthetic routes for 1-(4-Aminophenyl)-4-formylpiperazine, and how can purity be ensured during synthesis?

The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, a general procedure involves reacting 1-(4-aminophenyl)piperazine with formylating agents (e.g., formic acid or acetic-formic anhydride) under controlled conditions. Evidence from analogous compounds suggests using dichloromethane (DCM) as a solvent and diisopropylethylamine as a base to facilitate the reaction . Post-synthesis purification via column chromatography (e.g., silica gel, Rf values 0.39–0.44) or recrystallization (melting points 153–191°C for related compounds) ensures purity. Elemental analysis (C, H, N) and HPLC (≥98% purity) are critical for validation .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and piperazine ring conformation. For instance, aromatic protons in the 4-aminophenyl group resonate at δ 6.5–7.5 ppm, while formyl protons appear near δ 8.1–8.3 ppm .
  • X-ray Crystallography : The SHELX suite (e.g., SHELXL) is widely used for resolving crystal structures. High-resolution data (≤0.8 Å) are recommended to avoid ambiguities in electron density maps, particularly for the formyl group’s orientation .

Q. How can researchers assess and control moisture content in hygroscopic piperazine derivatives?

Karl Fischer titration is the gold standard for quantifying moisture (≤0.5% as per industry standards). Storage under inert gas (argon/nitrogen) in sealed vials with desiccants (e.g., molecular sieves) prevents hygroscopic degradation. Thermogravimetric analysis (TGA) can further monitor stability under varying humidity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Yield optimization requires balancing temperature, solvent polarity, and stoichiometry. For example:

  • Temperature : Reactions at 0–5°C minimize side products like N-formamide derivatives.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen.
  • Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate formylation.
    Evidence from similar compounds shows yields ranging from 41% to 92%, highlighting the impact of substituent electronic effects on reactivity .

Q. What computational strategies predict the biological activity of this compound?

  • Molecular Docking : Tools like AutoDock Vina or Discovery Studio model interactions with target proteins (e.g., tyrosine kinases). The formyl group’s electrophilicity may facilitate covalent binding to cysteine residues .
  • QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ values) with observed antimicrobial or antitumor activity in analogs .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution vs. solid state). For example:

  • NMR may indicate rapid interconversion of chair conformers, while X-ray data show a single dominant conformation.
  • Mitigation : Use low-temperature NMR or DFT calculations (e.g., Gaussian 16) to model energy barriers between conformers .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL considered promising .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin inhibition) to assess interaction with proteases or kinases .

Q. What are the best practices for long-term storage to prevent decomposition?

  • Temperature : Store at –20°C in amber vials to block UV-induced degradation.
  • Stability Monitoring : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products like oxidized amines or formic acid .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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